Mexazolam

Description

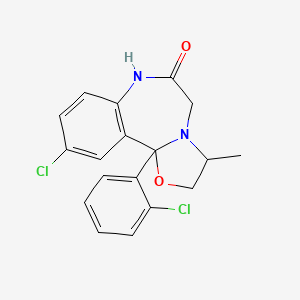

Structure

3D Structure

Properties

IUPAC Name |

10-chloro-11b-(2-chlorophenyl)-3-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c1-11-10-24-18(13-4-2-3-5-15(13)20)14-8-12(19)6-7-16(14)21-17(23)9-22(11)18/h2-8,11H,9-10H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUCDXCTICZJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057715 | |

| Record name | Mexazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31868-18-5 | |

| Record name | Mexazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31868-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexazolam [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031868185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEXAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5969B6237 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mexazolam's Mechanism of Action on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The GABA-A Receptor and Benzodiazepine Modulation

The Role of Mexazolam's Active Metabolite: Chlornordiazepam

Mexazolam is metabolized in the liver to its primary active metabolite, chlornordiazepam. It is this metabolite that is largely responsible for the pharmacological effects of mexazolam. Recent research has highlighted the unique "pharmacodynamic fingerprint" of chlornordiazepam, which distinguishes it from other benzodiazepines and likely underlies mexazolam's clinical profile of potent anxiolysis with reduced sedative effects.[1][7]

Subtype Selectivity of Chlornordiazepam

The GABA-A receptor exists in numerous subtypes, determined by the specific combination of its five subunits (e.g., α, β, γ). The α subunits are particularly important for determining the pharmacological effects of benzodiazepines. Different α subunits are associated with distinct clinical effects:

-

α1 subunits: Primarily associated with sedative and hypnotic effects.

-

α2 and α3 subunits: Primarily associated with anxiolytic effects.

-

α5 subunits: Implicated in cognitive and memory processes.

Studies utilizing whole-cell patch-clamp electrophysiology have demonstrated that chlornordiazepam exhibits a degree of selectivity for GABA-A receptor subtypes.[1][7]

Table 1: Qualitative Effects of Chlornordiazepam on GABA-A Receptor Subtypes

| GABA-A Receptor Subunit | Effect of Chlornordiazepam on GABA-Evoked Current Amplitude | Effect of Chlornordiazepam on Current Decay Time | Associated Clinical Effect | Reference |

| α1 | No significant change | Increased | Sedation | [1][7] |

| α2 | Potentiation | Not specified | Anxiolysis | [1][7] |

| α3 | Potentiation | Not specified | Anxiolysis | [1][7] |

This selective potentiation of α2 and α3 subunit-containing receptors, without a significant increase in the current amplitude of α1-containing receptors, provides a molecular basis for the observation that mexazolam has strong anxiolytic properties with a potentially lower incidence of sedation compared to non-selective benzodiazepines like alprazolam and bromazepam.[1][7] The increase in current decay time at α1 receptors may contribute to some level of sedative effect, but the primary modulation of current amplitude at the anxiolysis-associated subunits is the dominant feature.[1][7]

Signaling Pathway and Logical Relationships

The mechanism of action of mexazolam can be visualized as a signaling cascade that begins with the binding of its active metabolite to the GABA-A receptor and culminates in neuronal inhibition.

Caption: Signaling pathway of Mexazolam's anxiolytic action.

Experimental Protocols

The following are detailed, generalized protocols for the key experimental techniques used to elucidate the mechanism of action of benzodiazepines like mexazolam.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the GABA-A receptor channel in response to GABA and its modulation by compounds like chlornordiazepam.

Caption: Workflow for whole-cell patch-clamp experiments.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ. The pipettes are filled with an internal solution containing ions that mimic the intracellular environment.

-

Recording:

-

Cells are placed in a recording chamber and perfused with an external solution.

-

A micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

A baseline current is established by applying a sub-maximal concentration of GABA (e.g., EC20).

-

Mexazolam's active metabolite, chlornordiazepam, is co-applied with GABA at varying concentrations.

-

-

Data Analysis: The potentiation of the GABA-evoked current by chlornordiazepam is measured, and dose-response curves are generated to determine the EC50 (if data is available).

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for the benzodiazepine site on the GABA-A receptor.

Caption: Workflow for radioligand binding assays.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the GABA-A receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation:

-

The membrane preparation is incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-flunitrazepam) at a constant concentration.

-

Increasing concentrations of the unlabeled test compound (e.g., chlornordiazepam) are added to compete with the radioligand for binding.

-

A parallel set of incubations is performed in the presence of a high concentration of a known benzodiazepine (e.g., diazepam) to determine non-specific binding.

-

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

Mexazolam, primarily through its active metabolite chlornordiazepam, functions as a positive allosteric modulator of the GABA-A receptor. Its mechanism of action is characterized by a degree of subtype selectivity, with a preferential potentiation of GABA-evoked currents at α2 and α3 subunit-containing receptors. This "pharmacodynamic fingerprint" likely contributes to its clinical profile as a potent anxiolytic with a reduced sedative liability compared to non-selective benzodiazepines. While quantitative data on its binding affinity and potency are not extensively available, the qualitative understanding of its mechanism provides a solid foundation for further research and drug development. The experimental protocols outlined in this guide represent the standard methodologies for investigating the interaction of compounds like mexazolam with the GABA-A receptor.

References

- 1. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of mexazolam, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. The effects of midazolam and sevoflurane on the GABAA receptors with alternatively spliced variants of the γ2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α subunits in GABAA receptors are dispensable for GABA and diazepam action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biphasic action of midazolam on GABAA receptor-mediated responses in rat sacral dorsal commissural neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. GABAA receptor subtypes: autoradiographic comparison of GABA, benzodiazepine, and convulsant binding sites in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potentiating action of midazolam on GABA-mediated responses and its antagonism by Ro 14-7437 in the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [bradscholars.brad.ac.uk]

- 14. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evidence for distinct conformations of the two alpha 1 subunits in diazepam-bound GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Biotransformation of Mexazolam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mexazolam, an oxazolobenzodiazepine, functions as a prodrug, rapidly and extensively metabolized in the liver into its pharmacologically active metabolites. This technical guide provides a comprehensive overview of the pharmacokinetics and biotransformation pathways of mexazolam, with a focus on its primary active metabolites, chloronordiazepam (CND) and chloroxazepam (COX). Unaltered mexazolam is not detected in the bloodstream following oral administration. The anxiolytic effects of mexazolam are therefore attributable to its active metabolites. This document summarizes key quantitative pharmacokinetic data, details relevant experimental protocols for metabolite analysis, and presents a visual representation of the metabolic pathways.

Pharmacokinetics

Following oral administration, mexazolam undergoes significant first-pass metabolism in the liver. The pharmacokinetic profile is characterized by the appearance and subsequent elimination of its active metabolites, primarily chloronordiazepam (CND), also known as delorazepam, and chloroxazepam (COX), also known as lorazepam.

Absorption and Distribution

Mexazolam is well-absorbed orally, but the parent drug is not detected in systemic circulation, indicating rapid and complete first-pass metabolism. The active metabolites are detectable in plasma shortly after administration. Both CND and COX are highly bound to plasma proteins, with a binding rate exceeding 90%.[1]

Metabolism and Biotransformation

The biotransformation of mexazolam occurs primarily in the liver and is mediated by the cytochrome P450 enzyme system, specifically CYP3A4.[2] The metabolism of mexazolam proceeds via two main pathways: a benzodiazepine (BZD)-type pathway that produces active metabolites, and a benzophenone-type pathway that results in inactive metabolites.[1]

The initial metabolic step involves the opening of the oxazolo ring of mexazolam, leading to the formation of chloronordiazepam (CND). CND is a long-acting benzodiazepine and a major active metabolite. Subsequently, CND undergoes hydroxylation to form chloroxazepam (COX), another pharmacologically active metabolite. COX is then primarily eliminated through conjugation, mainly as a glucuronide.[1]

Excretion

The elimination of mexazolam's metabolites occurs predominantly through the bile and feces. Less than 10% of the administered dose is excreted in the urine as metabolites. Notably, over 50% of the dose is eliminated as the conjugated form of chloroxazepam (COX).[3]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of mexazolam's active metabolites have been characterized in human studies. The following tables summarize the key quantitative data for chloronordiazepam (CND) and chloroxazepam (COX) following oral administration of mexazolam.

Table 1: Pharmacokinetic Parameters of Chloronordiazepam (CND) after a Single Oral Dose of Mexazolam in Healthy Subjects [4]

| Parameter | Mean Value (± SD) | Unit |

| Peak Plasma Concentration (Cmax) | 6.80 (± 0.68) | ng/mL |

| Time to Peak Plasma Concentration (Tmax) | 2.01 (± 0.55) | hours |

| Apparent Elimination Half-life (t½) | 76.4 (± 6.35) | hours |

Data from a study involving the administration of a single oral dose of mexazolam to ten healthy subjects.

Table 2: General Pharmacokinetic Properties of Mexazolam and its Active Metabolites

| Parameter | Mexazolam | Chloronordiazepam (CND) | Chloroxazepam (COX) |

| Route of Administration | Oral | - | - |

| Bioavailability | Not applicable (prodrug) | - | - |

| Protein Binding | >90% | >90% | >90%[1] |

| Metabolism | Hepatic (CYP3A4)[2] | Hepatic (Hydroxylation) | Hepatic (Conjugation)[1] |

| Elimination Half-life | Biphasic: 1.4 h (initial), 76 h (terminal)[3] | - | - |

| Primary Route of Excretion | Bile and feces[3] | - | - |

Biotransformation Pathways

The metabolic cascade of mexazolam involves a series of enzymatic reactions in the liver, leading to the formation of active and inactive metabolites.

Experimental Protocols

The quantification of mexazolam's metabolites in biological matrices is crucial for pharmacokinetic studies. A commonly cited method involves gas-liquid chromatography with an electron capture detector (GC-ECD).

Quantification of Chloronordiazepam (CND) in Human Plasma by GC-ECD[4]

Objective: To determine the plasma concentration of CND following oral administration of mexazolam.

Methodology:

-

Sample Collection: Collect 2 mL of plasma from subjects at various time points after drug administration.

-

Extraction:

-

Add an internal standard to the plasma sample.

-

Perform a liquid-liquid extraction with benzene.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully transfer the organic (benzene) layer to a clean tube.

-

Evaporate the benzene to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent for injection.

-

-

Chromatographic Analysis:

-

Instrument: Gas chromatograph equipped with an electron capture detector (GC-ECD).

-

Column: A suitable capillary column for benzodiazepine analysis.

-

Carrier Gas: High-purity nitrogen or helium.

-

Injector and Detector Temperatures: Optimized for the analysis of CND.

-

Temperature Program: A programmed temperature gradient to ensure adequate separation of CND from other plasma components and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of CND of known concentrations.

-

Calculate the peak area ratio of CND to the internal standard for both the standards and the unknown samples.

-

Determine the concentration of CND in the plasma samples by interpolating from the calibration curve.

-

Lower Limit of Quantification (LLOQ): 0.1 ng/mL.[4]

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow from drug administration to pharmacokinetic data analysis.

Conclusion

Mexazolam is a prodrug that is extensively metabolized to its active metabolites, chloronordiazepam and chloroxazepam, which are responsible for its anxiolytic effects. The long elimination half-life of its primary active metabolite, CND, contributes to the prolonged duration of action. Understanding the pharmacokinetic profile and biotransformation pathways of mexazolam is essential for optimizing its therapeutic use and for the development of new drug candidates in the benzodiazepine class. Further research to fully elucidate the pharmacokinetic parameters of all metabolites and to develop and validate more advanced analytical methods will continue to enhance our understanding of this complex drug.

References

- 1. Mexazolam: Clinical Efficacy and Tolerability in the Treatment of Anxiety | springermedizin.de [springermedizin.de]

- 2. Mexazolam - Wikipedia [en.wikipedia.org]

- 3. Mexazolam | C18H16Cl2N2O2 | CID 4177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics in Man Following Oral Administration of Mexazolam | Semantic Scholar [semanticscholar.org]

In-Vitro Characterization of Mexazolam Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of the binding affinity of Mexazolam, a benzodiazepine with anxiolytic properties. As a prodrug, Mexazolam's pharmacological activity is primarily mediated through its active metabolites. This document details the binding characteristics of these metabolites to the γ-aminobutyric acid type A (GABA-A) receptor, outlines the experimental protocols for determining binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Introduction: Mexazolam and its Active Metabolites

Mexazolam is a benzodiazepine that undergoes rapid and extensive metabolism in the body to form its principal active metabolites: Chloronordiazepam (also known as Delorazepam) and Chloroxazepam (which is structurally identical to Lorazepam) . These metabolites are responsible for the anxiolytic, anticonvulsant, sedative, and muscle-relaxant effects associated with Mexazolam administration. Their primary molecular target is the GABA-A receptor, a ligand-gated ion channel in the central nervous system. By binding to the benzodiazepine site on this receptor, they enhance the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.

The in-vitro characterization of the binding affinity of these metabolites is crucial for understanding the potency and pharmacological profile of Mexazolam. This is typically achieved through radioligand binding assays, which quantify the interaction between the drug and the receptor.

Quantitative Binding Affinity Data

The binding affinities of Mexazolam's active metabolites, Delorazepam and Lorazepam, for the GABA-A receptor have been determined in various in-vitro studies. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor/Tissue | Radioligand | Ki (nM) | Reference |

| Delorazepam (Chloronordiazepam) | Rat Brain Membranes | [3H]-Flunitrazepam | 1.3 | [1] |

| Lorazepam (Chloroxazepam) | Rat Cerebral Cortex | [3H]-Flunitrazepam | 1.5 | |

| Lorazepam (Chloroxazepam) | Recombinant Human α1β2γ2 GABA-A Receptor | [3H]-Flunitrazepam | 2.2 | |

| Lorazepam (Chloroxazepam) | Recombinant Human α2β2γ2 GABA-A Receptor | [3H]-Flunitrazepam | 1.8 | |

| Lorazepam (Chloroxazepam) | Recombinant Human α3β2γ2 GABA-A Receptor | [3H]-Flunitrazepam | 2.5 | |

| Lorazepam (Chloroxazepam) | Recombinant Human α5β2γ2 GABA-A Receptor | [3H]-Flunitrazepam | 3.1 |

Experimental Protocols

The determination of the in-vitro binding affinity of Mexazolam's metabolites is primarily accomplished through competitive radioligand binding assays.

Radioligand Binding Assay for Benzodiazepine Site on GABA-A Receptor

This protocol outlines a standard method for a competitive binding assay to determine the Ki of a test compound (e.g., Delorazepam or Lorazepam) at the benzodiazepine site of the GABA-A receptor.

3.1.1. Materials

-

Receptor Source: Rat or mouse brain tissue (e.g., cortex, hippocampus) or cell lines expressing specific recombinant GABA-A receptor subtypes.

-

Radioligand: A high-affinity benzodiazepine site radioligand, typically [³H]Flunitrazepam.

-

Test Compounds: Delorazepam, Lorazepam, or other competing ligands.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: For radioactivity measurement.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: Vacuum filtration manifold.

-

Scintillation Counter: For quantifying radioactivity.

3.1.2. Procedure

-

Membrane Preparation:

-

Homogenize the brain tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the GABA-A receptors.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add the following components in triplicate:

-

Total Binding: Receptor membranes, [³H]Flunitrazepam, and assay buffer.

-

Non-specific Binding: Receptor membranes, [³H]Flunitrazepam, and a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam) to saturate the specific binding sites.

-

Competitive Binding: Receptor membranes, [³H]Flunitrazepam, and varying concentrations of the test compound (Delorazepam or Lorazepam).

-

-

Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration manifold.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

3.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Signaling Pathway of Benzodiazepine Action at the GABA-A Receptor```dot

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The in-vitro characterization of Mexazolam's binding affinity is fundamentally the study of its active metabolites, Delorazepam and Lorazepam. Both metabolites exhibit high affinity for the benzodiazepine binding site on the GABA-A receptor, consistent with the anxiolytic and other CNS depressant effects of Mexazolam. The quantitative data obtained from radioligand binding assays, as detailed in this guide, are essential for the preclinical evaluation of this compound and for providing a basis for understanding its clinical pharmacology. The provided experimental protocols and visualizations serve as a resource for researchers and professionals in the field of drug development and neuroscience.

References

Preclinical Profile of Mexazolam: A Technical Guide to its Anxiolytic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies investigating the anxiolytic effects of Mexazolam. Mexazolam, a benzodiazepine derivative, has demonstrated a unique pharmacological profile characterized by potent anxiety-reducing properties with a comparatively lower incidence of sedative and myorelaxant side effects. This document synthesizes key findings on its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Mexazolam functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike the parent compound, which is not detected in the blood after oral administration, its anxiolytic effects are mediated by its principal active metabolites: chloronordiazepam (CND) and chloroxazepam (COX).[3][4][5]

These metabolites bind to the benzodiazepine site on the GABA-A receptor, a ligand-gated chloride ion channel, enhancing the affinity of the receptor for the inhibitory neurotransmitter GABA.[1][6] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and a subsequent reduction in neuronal excitability.[1] This calming effect on the central nervous system is the basis for its anxiolytic properties.[6]

A key feature of Mexazolam's metabolites is their preferential affinity for GABA-A receptors containing α2 and α3 subunits, which are primarily associated with anxiolysis.[4] They exhibit minimal effect on receptors containing the α1 subunit, which is linked to sedation.[4] This subunit selectivity likely accounts for Mexazolam's distinct clinical profile of effective anxiety relief with reduced sedative side effects compared to other benzodiazepines.[4][6]

Preclinical Pharmacokinetics & Comparative Efficacy

Preclinical studies consistently demonstrate that Mexazolam possesses a more potent anxiolytic effect compared to diazepam and cloxazepam, while concurrently producing less sedation, ataxia, and muscle relaxation.[3][7] In conflict behavior or lever-pressing tests in animals, which are considered measures of an anti-anxiety effect, Mexazolam was found to be 2-3 times more effective than diazepam and cloxazolam.[7][8]

Data Presentation

Table 1: Comparative Anxiolytic Potency and Side Effects

| Compound | Relative Anxiolytic Potency (vs. Diazepam) | Sedation & Ataxia | Muscle Relaxation |

|---|---|---|---|

| Mexazolam | 2-3x higher[7][8] | Lower[3][7] | Lower[3][7] |

| Diazepam | 1x (Baseline) | Standard | Standard |

| Cloxazepam | Lower than Mexazolam[7] | Higher than Mexazolam[7] | Higher than Mexazolam[7] |

Table 2: Pharmacokinetic Profile of Mexazolam and its Active Metabolites

| Parameter | Mexazolam (Parent Drug) | Chloronordiazepam & Chloroxazepam (Active Metabolites) |

|---|---|---|

| Metabolism | Rapidly metabolized via CYP3A4[4] | N/A |

| Blood Detection | Undetectable after oral administration[3] | Detectable in blood[3] |

| Biological Half-Life | Biphasic: ~1.4 hours (initial), ~76 hours (terminal)[4][5] | 130–200 hours[4] |

| Plasma Protein Binding | >90%[4] | ~90%[9] |

| Primary Elimination | Biliary and fecal routes[5] | Biliary and fecal routes[5] |

Experimental Protocols in Preclinical Anxiety Models

The anxiolytic properties of Mexazolam are typically evaluated using a battery of standardized behavioral tests in rodents. These models leverage the natural conflict between the drive to explore a novel environment and the aversion to open, brightly lit spaces.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used model for assessing anxiety-like behavior in rodents.[10] The test relies on the animal's natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, typically with two opposing "open" arms (without walls) and two opposing "closed" arms (with high walls).

-

Protocol:

-

Animals are acclimated to the testing room prior to the experiment.

-

Following administration of Mexazolam or a vehicle, and a subsequent latency period, each animal is placed in the center of the maze, facing an open arm.[10]

-

The animal is allowed to freely explore the maze for a standard duration, typically 5 minutes.[10]

-

Behavior is recorded by an overhead video camera for later analysis.

-

-

Key Parameters:

-

Time spent in open arms: Anxiolytics increase the time spent in the open arms.

-

Number of entries into open arms: Anxiolytics increase the frequency of entries into the open arms.

-

Number of entries into closed arms: Used as a measure of general locomotor activity. A change in open-arm activity without a corresponding change in closed-arm entries suggests a specific effect on anxiety rather than a general change in motor function.

-

Open Field Test (OFT)

The OFT assesses anxiety and locomotor activity by observing the animal's behavior in a novel, open arena.[11] Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the central area more freely.

-

Apparatus: A square or circular arena with high walls to prevent escape, typically illuminated from above.[11][12]

-

Protocol:

-

Following drug or vehicle administration, the animal is placed in the center or a corner of the open field.

-

The animal's behavior is recorded for a set period (e.g., 5-30 minutes).[12]

-

Automated tracking software is used to analyze movement patterns.

-

-

Key Parameters:

-

Time spent in the center zone: Anxiolytics increase the time spent in the central, more "anxiogenic" area of the field.

-

Distance traveled in the center zone: Anxiolytics increase exploration in the center.

-

Total distance traveled: Measures overall locomotor activity.

-

Rearing frequency: A measure of exploratory behavior.

-

Light-Dark Box (LDB) Test

This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[13][14]

-

Apparatus: A box divided into two compartments: a large, brightly illuminated chamber and a smaller, dark chamber.[14] The compartments are connected by a small opening.[14]

-

Protocol:

-

Key Parameters:

-

Time spent in the light compartment: Anxiolytics increase the duration spent in the aversive light chamber.

-

Number of transitions: The total number of times the animal moves between the two compartments. This can be an indicator of general activity and exploration.

-

Latency to first enter the dark compartment: The time it takes for the animal to initially move from the light to the dark side.

-

Conclusion

Preclinical data robustly support the anxiolytic efficacy of Mexazolam. Its mechanism, mediated by active metabolites with a preferential affinity for α2/α3-containing GABA-A receptors, provides a clear pharmacological basis for its potent anxiolytic effects coupled with a reduced liability for sedation and motor impairment. Standardized behavioral models such as the Elevated Plus-Maze, Open Field Test, and Light-Dark Box Test are crucial for quantifying these effects and differentiating Mexazolam's favorable profile from that of other benzodiazepines. These findings underscore its significance as a therapeutic agent and a valuable tool for further research in the neurobiology of anxiety.

References

- 1. What is the mechanism of Mexazolam? [synapse.patsnap.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Mexazolam: Clinical Efficacy and Tolerability in the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mexazolam - Wikipedia [en.wikipedia.org]

- 5. Mexazolam | C18H16Cl2N2O2 | CID 4177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is Mexazolam used for? [synapse.patsnap.com]

- 7. Mexazolam: Clinical Efficacy and Tolerability in the Treatment of Anxiety | springermedizin.de [springermedizin.de]

- 8. researchgate.net [researchgate.net]

- 9. Psychomotor Effects of Mexazolam vs. Placebo [medscape.com]

- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The open field assay is influenced by room... | F1000Research [f1000research.com]

- 13. maze.conductscience.com [maze.conductscience.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. mmpc.org [mmpc.org]

Mexazolam Metabolism by Cytochrome P450 Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic pathways of Mexazolam, with a specific focus on the role of cytochrome P450 (CYP) enzymes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction to Mexazolam

Mexazolam is a benzodiazepine derivative with anxiolytic properties. As a prodrug, it undergoes extensive metabolism to form its pharmacologically active metabolites. Understanding the enzymatic pathways responsible for this bioactivation and subsequent clearance is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response.

Metabolic Pathways of Mexazolam

Mexazolam is primarily metabolized in the liver through two main pathways: a benzodiazepine-type pathway that produces active metabolites, and a benzophenone-type pathway resulting in inactive metabolites. The initial and most critical steps involve oxidation reactions catalyzed by cytochrome P450 enzymes.

The primary active metabolites of Mexazolam are chloronordiazepam (CND) and chloroxazepam (COX) . The parent drug, Mexazolam, is typically not detected in the bloodstream after administration, indicating rapid and extensive first-pass metabolism.

Role of Cytochrome P450 Enzymes

The metabolism of Mexazolam is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the principal isoform involved in its biotransformation in humans.

CYP3A4-Mediated Metabolism

In humans, CYP3A4 is the key enzyme responsible for the initial metabolic steps of Mexazolam, including N-demethylation to form chloronordiazepam. Due to the significant role of CYP3A4 in the metabolism of a wide range of drugs, there is a high potential for drug-drug interactions.

Enzyme Kinetics

Species and Sex Differences

In vitro studies using rat liver microsomes have identified sex-specific differences in the CYP enzymes responsible for Mexazolam metabolism. In female rats, CYP3A is the primary enzyme, whereas in male rats, CYP2C11 plays a more significant role. These findings suggest that female rats may serve as a more appropriate animal model for studying the CYP3A-mediated metabolism of Mexazolam relevant to humans.

Table 1: Inhibition of Mexazolam Metabolism in Female Rat Liver Microsomes by HMG-CoA Reductase Inhibitors

| Inhibitor | Ki (μM) |

| Simvastatin | 0.18 |

| Simvastatin acid | 1.1 |

| Lovastatin | 0.25 |

| Fluvastatin | 0.91 |

| Atorvastatin | 2.8 |

| Cerivastatin | 0.11 |

Data from a study on in vitro inhibition of mexazolam metabolism, highlighting the potential for drug interactions.

Experimental Protocols

The following sections outline representative experimental protocols for studying Mexazolam metabolism in vitro. These are generalized methods that can be adapted for specific research needs.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to determine the metabolic stability and identify the metabolites of Mexazolam.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Mexazolam stock solution (e.g., 10 mM in DMSO or methanol)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold) for reaction termination

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLMs (final protein concentration typically 0.2-1.0 mg/mL) and phosphate buffer.

-

Substrate Addition: Add Mexazolam to the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard.

-

Sample Processing: Vortex the mixture and centrifuge to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Recombinant Human CYP Enzyme Assay

This protocol is used to identify the specific CYP isoforms involved in Mexazolam metabolism.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, etc.) co-expressed with NADPH-cytochrome P450 reductase

-

Control microsomes (without the specific CYP enzyme)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Mexazolam stock solution

-

NADPH regenerating system

-

Acetonitrile (ice-cold)

Procedure: The procedure is similar to the HLM assay, with the substitution of HLMs with specific recombinant CYP enzymes. Each CYP isoform is tested in a separate incubation. A control incubation with microsomes lacking the CYP enzyme is essential to account for any non-enzymatic degradation. The formation of metabolites in the presence of a specific CYP isoform confirms its role in the metabolism of Mexazolam.

Analytical Methodology for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Mexazolam and its metabolites in in vitro and in vivo samples.

Sample Preparation

-

Protein Precipitation: As described in the experimental protocols, the addition of a cold organic solvent like acetonitrile is a simple and effective method for stopping the reaction and precipitating proteins from in vitro incubation samples.

-

Solid-Phase Extraction (SPE): For more complex matrices like plasma or urine, SPE can be used to clean up the sample and concentrate the analytes of interest.

LC-MS/MS Conditions

-

Chromatography: A reversed-phase C18 column is typically used for the separation of benzodiazepines and their metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally used. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Mexazolam, chloronordiazepam, chloroxazepam, and an appropriate internal standard need to be optimized.

Table 2: Example LC-MS/MS Parameters for Benzodiazepine Analysis (Adaptable for Mexazolam)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mexazolam | To be determined | To be determined | To be determined |

| Chloronordiazepam | To be determined | To be determined | To be determined |

| Chloroxazepam | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined |

Note: The specific m/z transitions and collision energies for Mexazolam and its metabolites would need to be determined experimentally.

Conclusion

The metabolism of Mexazolam is a rapid and complex process primarily mediated by CYP3A4 in humans, leading to the formation of active metabolites. While direct kinetic data for human enzymes are scarce, the study of related benzodiazepines provides valuable insights into the potential for non-Michaelis-Menten kinetics and drug-drug interactions. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to further investigate the metabolism of Mexazolam and to characterize its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its metabolic fate is essential for the safe and effective clinical use of this anxiolytic agent.

The Anxiolytic Agent Mexazolam: A Technical History of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Mexazolam, a benzodiazepine derivative, emerged from the dedicated research efforts of Sankyo Co., Ltd. in the early 1970s as a novel anxiolytic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of Mexazolam, with a focus on its pharmacological profile, metabolic pathway, and the key experimental methodologies that defined its characterization. Quantitative data from pivotal preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its mechanism of action and analytical validation.

Introduction

Mexazolam, chemically known as 10-chloro-11b-(2-chlorophenyl)-2,3,7,11b-tetrahydrooxazolo[3,2-d][1]benzodiazepin-6(5H)-one, is a psychoactive drug of the benzodiazepine class. Developed in Japan by Sankyo Co., Ltd. under the code name CS-386, it was designed to offer a potent anxiolytic effect with a favorable safety profile. Marketed under trade names such as Melex and Sedoxil, Mexazolam gained clinical use for the treatment of anxiety and neurosis. This document traces the scientific journey of Mexazolam from its synthesis to its clinical evaluation, providing a technical resource for researchers and professionals in the field of drug development.

Discovery and Synthesis

The initial synthesis and exploration of the pharmacological properties of Mexazolam were conducted by a team of researchers at Sankyo Co., Ltd. in the early 1970s. The pioneering work by T. Miyadera and his colleagues, published in 1971, laid the foundation for its development.

Synthesis of Mexazolam

The synthesis of Mexazolam involves a multi-step process starting from 2-amino-5-chloro-2'-chlorobenzophenone. A detailed experimental protocol for a similar synthesis is outlined below.

Experimental Protocol: Synthesis of an Oxazolobenzodiazepine

-

Step 1: Preparation of 2-amino-5-chloro-2'-chlorobenzophenone. This starting material is prepared through the reaction of p-chloroaniline and o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

-

Step 2: Formation of the Benzodiazepine Ring. The aminobenzophenone is reacted with aminoacetaldehyde diethyl acetal, followed by cyclization in the presence of an acid catalyst to form the 1,4-benzodiazepine ring structure.

-

Step 3: Introduction of the Oxazole Ring. The resulting benzodiazepine derivative is then reacted with 1-bromo-2-propanone. This step involves an intramolecular cyclization to form the fused oxazolo ring system characteristic of Mexazolam.

-

Step 4: Purification. The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline Mexazolam.

Preclinical Pharmacology

Extensive preclinical studies were conducted to elucidate the pharmacological profile of Mexazolam, including its mechanism of action, efficacy in animal models, and safety.

Mechanism of Action

Mexazolam, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site, and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a potentiation of the inhibitory effects of GABA, leading to the anxiolytic, sedative, and muscle relaxant properties of the drug.

Notably, the primary therapeutic actions of mexazolam are mediated through its major active metabolite, chloronordiazepam (also known as delorazepam).[2] Chloronordiazepam exhibits preferential activity at GABA_A receptors containing α2 and α3 subunits, which are primarily involved in anxiety modulation, while having a lesser effect on α1 subunit-containing receptors that are associated with sedation.[2]

Signaling Pathway of Mexazolam's Action

References

The Structural-Activity Relationship of Mexazolam and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexazolam, an oxazolobenzodiazepine, is a potent anxiolytic agent that exerts its therapeutic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive analysis of the structural-activity relationship (SAR) of mexazolam and its analogs. By examining the impact of structural modifications on pharmacological activity, this document aims to inform the rational design of novel benzodiazepine receptor ligands with improved therapeutic profiles. This guide details the key structural motifs required for activity, explores the influence of various substituents on receptor affinity and selectivity, and provides detailed experimental protocols for the evaluation of these compounds.

Introduction

Benzodiazepines (BZDs) represent a cornerstone in the pharmacological management of anxiety and related disorders. Their mechanism of action involves binding to a specific site on the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] Mexazolam is structurally distinguished by its oxazolo-fused diazepine ring system. Like other benzodiazepines, its clinical efficacy and side-effect profile are intricately linked to its chemical structure and that of its active metabolites.[2]

Mexazolam is rapidly metabolized in the body to its primary active metabolites, chloronordiazepam and chloroxazepam, which are responsible for its prolonged pharmacological effects. The anxiolytic properties of mexazolam are primarily attributed to the action of chloronordiazepam, which exhibits a degree of selectivity for GABA-A receptor subtypes containing α2 and α3 subunits over the α1 subunit.[3] This selectivity is thought to contribute to its favorable profile of potent anxiolysis with a reduced sedative effect compared to non-selective benzodiazepines.[3] Understanding the SAR of mexazolam and its analogs is crucial for the development of new chemical entities with enhanced selectivity and fewer off-target effects.

General Structural-Activity Relationship of 1,4-Benzodiazepines

The 1,4-benzodiazepine scaffold is the core structure for a vast array of pharmacologically active compounds. The activity of these molecules can be significantly altered by modifications at several key positions.[4][5]

-

Position 1: Small alkyl groups, such as a methyl group found in diazepam, are optimal for activity. However, substitution at this position is not essential, as potent benzodiazepines like lorazepam and oxazepam have a hydrogen atom at N-1.[2]

-

Position 2: A carbonyl group at the C-2 position is a critical feature for agonistic activity at the benzodiazepine binding site.[6]

-

Position 3: The presence of a hydroxyl group at this position, as seen in oxazepam and lorazepam, can lead to a shorter duration of action due to more rapid metabolism.[5]

-

Position 5: A phenyl group at this position is essential for high affinity. Substitution on this phenyl ring with electron-withdrawing groups at the ortho or di-ortho positions can increase activity, whereas para substitution is generally detrimental.[2]

-

Position 7: An electron-withdrawing substituent, typically a halogen (e.g., chlorine) or a nitro group, is crucial for high anxiolytic activity.[4][6]

Structural-Activity Relationship of Mexazolam and its Analogs

Mexazolam's structure, a 10-chloro-11b-(2-chlorophenyl)-3-methyl-2,3,5,7-tetrahydro-[2][6]oxazolo[3,2-d][2][7]benzodiazepin-6-one, incorporates several of these key features. The following table summarizes the predicted impact of structural modifications on the activity of mexazolam analogs, based on established SAR principles for benzodiazepines.

| Analog | Modification | Predicted Effect on GABA-A Receptor Affinity | Rationale |

| Mexazolam | Parent Compound | High | The 10-chloro and 11b-(2-chlorophenyl) groups fulfill the requirements for potent activity. The oxazolo ring and N-3 methyl group contribute to its unique pharmacokinetic and pharmacodynamic profile. |

| Analog 1 | Removal of the 10-chloro group | Significantly Decreased | The electron-withdrawing group at the equivalent of position 7 in the classical benzodiazepine structure is critical for high affinity.[4] |

| Analog 2 | Replacement of the 10-chloro with a nitro group | Potentially Maintained or Increased | A nitro group is also a strong electron-withdrawing group and is known to confer high activity in other benzodiazepines (e.g., nitrazepam).[2] |

| Analog 3 | Replacement of the 11b-(2-chlorophenyl) with a phenyl group | Decreased | The ortho-chloro substituent on the C-5 phenyl ring is known to enhance binding affinity.[2] |

| Analog 4 | Replacement of the 11b-(2-chlorophenyl) with a 4-chlorophenyl group | Significantly Decreased | Para-substitution on the C-5 phenyl ring is generally unfavorable for activity.[2] |

| Analog 5 | Demethylation at the N-3 position | Altered Pharmacokinetics and Potentially Reduced Affinity | The methyl group can influence both the conformation and metabolic stability of the molecule. Its removal would likely alter the drug's profile. |

| Analog 6 | Replacement of the C-6 carbonyl with a thiocarbonyl | Decreased | The carbonyl oxygen at the equivalent of position 2 is a key hydrogen bond acceptor for receptor interaction.[6] |

Experimental Protocols

Synthesis of Mexazolam Analogs

The synthesis of mexazolam analogs can be achieved through multi-step synthetic routes, often starting from appropriately substituted 2-aminobenzophenones.[8] The general scheme involves the formation of the diazepine ring followed by the construction of the fused oxazole ring.

General Synthetic Scheme for Oxazolobenzodiazepines:

References

- 1. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. egpat.com [egpat.com]

- 3. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of mexazolam, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemisgroup.us [chemisgroup.us]

- 5. youtube.com [youtube.com]

- 6. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. | Semantic Scholar [semanticscholar.org]

- 8. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mexazolam in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexazolam, a benzodiazepine derivative, has demonstrated notable anxiolytic properties in preclinical studies. These application notes provide a comprehensive overview of its dosage, administration, and effects in various animal models. While specific dose-response data for Mexazolam in common behavioral paradigms such as the elevated plus maze (EPM) and Morris water maze (MWM) are not extensively available in published literature, this document compiles relevant preclinical findings for Mexazolam and provides detailed protocols for key behavioral assays based on established methodologies for other benzodiazepines like diazepam and midazolam. This information is intended to serve as a guide for researchers designing studies to evaluate the behavioral pharmacology of Mexazolam.

Preclinical Pharmacological Profile of Mexazolam

Mexazolam exhibits a preclinical profile characteristic of a benzodiazepine, with potent anxiolytic effects. Studies have indicated that it is 2-3 times more effective than diazepam in conflict behavior tests, a classic animal model of anxiety.[1][2] Furthermore, Mexazolam has been shown to inhibit convulsions induced by megimide in mice.[1][2] An important aspect of its profile is a reported separation between its anxiolytic effects and sedative side effects, with research suggesting it produces less sedation, ataxia, and muscular relaxation compared to diazepam.[3]

Toxicity Data: In subacute and chronic administration studies in rats, Mexazolam was found to have a high safety margin, with no toxic reactions observed at dosages below 125 mg/kg.[1][4]

Pharmacokinetics: Following oral administration, Mexazolam is extensively metabolized, and its active metabolites, primarily chloronordiazepam (CND) and chloroxazepam, are detected in the blood rather than the parent drug.[5]

Dosage and Administration in Animal Models

Due to the limited availability of specific dosage data for Mexazolam in the EPM and MWM, the following tables provide dosage information for other commonly used benzodiazepines in these assays. This information can be used as a starting point for dose-ranging studies with Mexazolam, keeping in mind its reported higher potency compared to diazepam.

Table 1: Benzodiazepine Dosages in the Elevated Plus Maze (EPM) in Rodents

| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |

| Chlordiazepoxide | Mice | 5 - 10 mg/kg | Intraperitoneal (i.p.) | Increased time spent in open arms | [6] |

| Chlordiazepoxide | Mice | 1.0, 7.5, 15.0 mg/kg | Intraperitoneal (i.p.) | Increased open arm exploration | [7] |

| Diazepam | Rats | 0.75 - 3.0 mg/kg | Not specified | Anxiolytic effects | [2] |

| Alprazolam | Rats | 0.75 - 1.75 mg/kg | Intraperitoneal (i.p.) | Anxiolytic effects | [8][9] |

| Clonazepam | Rats | 0.25 mg/kg | Intraperitoneal (i.p.) | Anxiolytic effect | [5] |

Table 2: Benzodiazepine Dosages in the Morris Water Maze (MWM) in Rodents

| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |

| Midazolam | Rats | 0.5, 1, 2 mg/kg | Intraperitoneal (i.p.) | Impaired acquisition and retrieval of reference memory | [10] |

| Diazepam | Rats | 2 mg/kg | Not specified | Impaired spatial learning | [11] |

Experimental Protocols

The following are detailed protocols for the Elevated Plus Maze and Morris Water Maze, adapted from established methods. These can be used to assess the anxiolytic and cognitive effects of Mexazolam.

Protocol for Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of Mexazolam in rodents.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer Mexazolam or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection). The time between administration and testing should be consistent and based on the pharmacokinetic profile of the drug.

-

Test: Place the animal in the center of the maze, facing an open arm.

-

Data Collection: Record the animal's behavior for a 5-minute period using a video camera. Key parameters to measure include:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries.

-

-

Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol for Morris Water Maze (MWM) Test

Objective: To assess the effects of Mexazolam on spatial learning and memory in rodents.

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

Procedure:

-

Habituation: Handle the animals for several days leading up to the experiment.

-

Drug Administration: Administer Mexazolam or vehicle at a consistent time before each training session.

-

Acquisition Phase (4-5 days):

-

Conduct 4 trials per day for each animal.

-

For each trial, place the animal in the water at one of four quasi-random starting positions, facing the wall of the pool.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-120 seconds, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform), path length, and swimming speed using a video tracking system.

-

-

Probe Trial (24 hours after the last training session):

-

Remove the platform from the pool.

-

Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Analysis:

-

A decrease in escape latency and path length across acquisition days indicates learning.

-

A preference for the target quadrant during the probe trial indicates spatial memory.

-

Impairment in these measures following drug administration suggests a negative impact on learning and memory.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of Mexazolam

Mexazolam, like other benzodiazepines, exerts its effects by modulating the GABAergic system. Its primary active metabolite, chloronordiazepam, acts as a positive allosteric modulator of the GABA-A receptor. This enhances the inhibitory effects of the neurotransmitter GABA, leading to a decrease in neuronal excitability.

References

- 1. Mexazolam: Clinical Efficacy and Tolerability in the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medscape.com [medscape.com]

- 4. Mexazolam: Clinical Efficacy and Tolerability in the Treatment of Anxiety | springermedizin.de [springermedizin.de]

- 5. Mexazolam - Wikipedia [en.wikipedia.org]

- 6. Chlordiazepoxide reduces anxiety-like behavior in the adolescent mouse elevated plus maze: A pharmacological validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of chlordiazepoxide on measures of activity and anxiety in Swiss-Webster mice in the triple test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anxiolytic profiles of alprazolam and ethanol in the elevated plus-maze test and the early acquisition of shuttlebox avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lorazepam - Wikipedia [en.wikipedia.org]

- 10. Midazolam impairs acquisition and retrieval, but not consolidation of reference memory in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BENZODIAZEPINE-INDUCED SPATIAL LEARNING DEFICITS IN RATS ARE REGULATED BY THE DEGREE OF MODULATION OF α1 GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Mexazolam Metabolites in Human Plasma by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexazolam is a benzodiazepine derivative used for its anxiolytic properties. Following oral administration, mexazolam is extensively metabolized in the liver, and the parent drug is not detected in the bloodstream. The pharmacological activity is attributed to its two primary active metabolites: chloronordiazepam (also known as delorazepam or nordiazepam) and chloroxazepam (lorazepam). Therefore, the pharmacokinetic assessment and therapeutic drug monitoring of mexazolam require the accurate quantification of these two metabolites in biological matrices such as plasma.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of chloronordiazepam and chloroxazepam in human plasma. The method is simple, reliable, and suitable for clinical research and drug development studies.

Principle

The method is based on the separation of chloronordiazepam and chloroxazepam from plasma components using reversed-phase HPLC with ultraviolet (UV) detection. Plasma samples are first treated with a protein precipitation agent to remove interfering macromolecules. The clear supernatant is then directly injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase consisting of a phosphate buffer and methanol. The analytes are detected and quantified by monitoring the UV absorbance at a specific wavelength.

Experimental Protocol

Apparatus and Reagents

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, autosampler, and data acquisition software.

-

Analytical column: Symmetry C18, 5 µm particle size, or equivalent.

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) and dipotassium hydrogen phosphate (K₂HPO₄) for buffer preparation.

-

Water (HPLC grade).

-

Chloronordiazepam and chloroxazepam reference standards.

-

Drug-free human plasma.

-

Vortex mixer.

-

Centrifuge.

-

Syringe filters (0.45 µm).

Preparation of Solutions

-

Phosphate Buffer (20 mmol L⁻¹, pH 7.0): Dissolve an appropriate amount of KH₂PO₄ and K₂HPO₄ in HPLC grade water to achieve a 20 mmol L⁻¹ solution with a pH of 7.0.

-

Mobile Phase: Prepare a mixture of 20 mmol L⁻¹ phosphate buffer (pH 7.0) and methanol in a 50:50 (v/v) ratio. Degas the mobile phase before use.

-

Standard Stock Solutions (1000 µg mL⁻¹): Accurately weigh and dissolve chloronordiazepam and chloroxazepam reference standards in methanol to prepare individual stock solutions of 1000 µg mL⁻¹.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration curves.

Sample Preparation

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 1000 µL of methanol to precipitate the plasma proteins[1].

-

Vortex the mixture for 30 seconds.

-

Centrifuge the mixture at 5000 rpm for 5 minutes.

-

Carefully transfer the clear supernatant to a clean tube.

-

If necessary, evaporate the supernatant under a gentle stream of nitrogen at 30 °C to a volume of approximately 50 µL.

-

Reconstitute the residue with 100 µL of the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

| Parameter | Condition |

| Column | Symmetry C18, 5 µm |

| Mobile Phase | 20 mmol L⁻¹ Phosphate Buffer (pH 7.0) : Methanol (50:50, v/v)[1] |

| Flow Rate | 1.0 mL min⁻¹[1] |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C[1] |

| Detection | UV at 214 nm[1] |

Note: Alternative UV wavelengths of 229 nm or 230 nm for lorazepam (chloroxazepam) and 238.2 nm for nordiazepam (chloronordiazepam) have also been reported and may be used for single-analyte analysis or with a diode-array detector for enhanced specificity[2][3][4].

Method Validation Summary

The described method has been validated for linearity, sensitivity, precision, accuracy, and recovery. The quantitative data is summarized in the table below.

| Parameter | Chloronordiazepam (Nordiazepam) | Chloroxazepam (Lorazepam) |

| Linearity Range (ng mL⁻¹) | 1–500[1] | 3–500[1] |

| Correlation Coefficient (R²) | > 0.9970[1] | > 0.9970[1] |

| Limit of Detection (LOD) (ng mL⁻¹) | 1.78 - 7.65 (in plasma)[1] | 1.78 - 7.65 (in plasma)[1] |

| Limit of Quantification (LOQ) (ng mL⁻¹) | 3.81 - 6.34 (in plasma)[1] | 3.81 - 6.34 (in plasma)[1] |

| Recovery (%) | 95.2 - 103.4[1] | 95.2 - 103.4[1] |

| Intra-day Precision (RSD %) | < 3.212[1] | < 3.212[1] |

| Inter-day Precision (RSD %) | < 3.212[1] | < 3.212[1] |

Visualizations

Mexazolam Metabolism Pathway

Caption: Metabolic pathway of Mexazolam in the liver.

HPLC Analysis Workflow

Caption: Experimental workflow for HPLC analysis of Mexazolam metabolites.

References

In-vivo Models for Studying Mexazolam's Therapeutic Effects: Application Notes and Protocols

Introduction

Mexazolam is a long-acting benzodiazepine derivative indicated for the management of anxiety and related psychoneurotic conditions.[1][2][3][4][5] Like other benzodiazepines, its therapeutic actions stem from its ability to modulate the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.[4][6][7] Specifically, Mexazolam acts as a positive allosteric modulator at the GABA-A receptor, enhancing the effect of GABA, which leads to increased neuronal inhibition and a calming effect on the brain.[7][8] This mechanism underlies its anxiolytic (anti-anxiety), anticonvulsant, and sedative properties.[6][7]

Preclinical studies are essential for characterizing the pharmacological profile of compounds like Mexazolam.[9] A battery of validated in-vivo models in rodents is used to quantify its anxiolytic, anticonvulsant, and sedative/motor-impairing effects. These models provide critical data for predicting clinical efficacy and potential side effects.[9][10][11] This document provides detailed protocols for key behavioral assays used to evaluate the therapeutic profile of Mexazolam.

I. Models for Anxiolytic Effects

To assess anti-anxiety properties, researchers utilize models based on the natural conflict between a rodent's drive to explore a novel environment and its innate aversion to open, brightly lit spaces.[12][13] Anxiolytic compounds like Mexazolam reduce this aversion, leading to increased exploration of the aversive zones.

A. Elevated Plus-Maze (EPM) Test

The EPM is a widely used assay for assessing anxiety-like behavior in rodents.[14][15][16] The test relies on the animal's natural fear of open and elevated spaces.[16]

Experimental Protocol:

-

Apparatus: A plus-shaped maze, typically made of PVC, elevated 50 cm above the ground. It consists of two open arms (50 x 12 cm) and two enclosed arms of the same size with 50 cm high walls. A central 12 x 12 cm square connects the arms.[14]

-

Animal Acclimation: House animals in the testing facility for at least one week before the experiment. On the testing day, allow animals to acclimate to the behavioral room for at least 30-60 minutes.[17][18]

-

Drug Administration: Administer Mexazolam (e.g., 0.25 - 1.0 mg/kg) or vehicle (control) via intraperitoneal (i.p.) injection 30 minutes prior to testing.

-

Test Procedure:

-

Data Analysis: Using tracking software, quantify the following parameters:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.

Table 1: Representative Data for Mexazolam in the Elevated Plus-Maze Test

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |

| Vehicle (Control) | - | 15.2 ± 2.1 | 20.5 ± 3.3 | 1540 ± 120 |

| Mexazolam | 0.5 | 35.8 ± 4.5 | 40.1 ± 5.2 | 1490 ± 115 |

| Mexazolam | 1.0 | 42.1 ± 5.0 | 48.7 ± 6.1 | 1450 ± 130 |

| Diazepam (Ref.) | 2.0 | 45.3 ± 4.8 | 50.2 ± 5.9 | 1420 ± 110 |

| *Note: Data are hypothetical and for illustrative purposes. *p<0.05, *p<0.01 vs. Vehicle. |

B. Light-Dark Box (LDB) Test

The LDB test is another common model for screening anxiolytic drugs.[19][20][21] It leverages the conflict between the rodent's tendency to explore and its innate aversion to brightly lit areas (scototaxis).[12][19]

Experimental Protocol:

-

Apparatus: A two-compartment box. The larger compartment (2/3 of the box) is open-topped and brightly illuminated.[12][21] The smaller compartment (1/3 of the box) is dark and covered.[12][19] A small opening connects the two chambers.[19][21]

-

Animal Acclimation: Follow the same acclimation procedure as for the EPM test.

-

Drug Administration: Administer Mexazolam or vehicle 30 minutes before the test.

-

Test Procedure:

-

Data Analysis: Key parameters to measure include:

-

Interpretation: Anxiolytic compounds increase the time spent in the light compartment and the number of transitions, indicating a reduction in anxiety-like behavior.[19][21]

Table 2: Representative Data for Mexazolam in the Light-Dark Box Test

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Box (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) |

| Vehicle (Control) | - | 45 ± 5.2 | 8 ± 1.5 |

| Mexazolam | 0.5 | 95 ± 8.1 | 15 ± 2.1 |

| Mexazolam | 1.0 | 120 ± 10.3 | 19 ± 2.5 |

| Diazepam (Ref.) | 2.0 | 135 ± 11.5 | 22 ± 2.8 |

| *Note: Data are hypothetical and for illustrative purposes. *p<0.05, *p<0.01 vs. Vehicle. |

II. Model for Anticonvulsant Effects

Chemically-induced seizure models are standard for evaluating the anticonvulsant activity of test compounds.[22][23][24] The pentylenetetrazol (PTZ) model is particularly sensitive for detecting compounds that act via the GABAergic system.[25][26]

Pentylenetetrazol (PTZ)-Induced Seizure Test

PTZ is a GABA-A receptor antagonist that, at convulsive doses, induces seizures in rodents.[25][27] Anticonvulsant drugs can delay the onset or prevent the occurrence of these seizures.

Experimental Protocol:

-

Materials: Pentylenetetrazol (PTZ) dissolved in sterile 0.9% saline.[27][28][29]

-

Animal Preparation: Acclimate animals as previously described. Weigh each animal to ensure accurate dosing.[27][29]

-

Drug Administration: Administer Mexazolam or vehicle (control) i.p. 30-60 minutes prior to the PTZ challenge.

-

Seizure Induction:

-

Observation: Observe the animal continuously for 30 minutes.[30] Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures (GTCS). Seizure severity can also be scored using a standardized scale (e.g., Racine scale).

-

Data Analysis: Compare the latency to seizure onset and the percentage of animals protected from GTCS between the drug-treated and vehicle groups.

-

Interpretation: A significant increase in the latency to seizures and a higher percentage of seizure protection indicate anticonvulsant activity.

Table 3: Representative Data for Mexazolam in the PTZ-Induced Seizure Model

| Treatment Group | Dose (mg/kg, i.p.) | Latency to GTCS (s, Mean ± SEM) | % Protection from GTCS |

| Vehicle + PTZ | - | 125 ± 15 | 0% |

| Mexazolam + PTZ | 1.0 | 280 ± 35 | 50% |

| Mexazolam + PTZ | 2.0 | >1800 (Protected) | 90% |

| Diazepam + PTZ | 4.0 | >1800 (Protected) | 100% |

| Note: Data are hypothetical and for illustrative purposes. GTCS = Generalized Tonic-Clonic Seizure. *p<0.05, *p<0.01 vs. Vehicle. |

III. Model for Sedative & Motor Coordination Effects